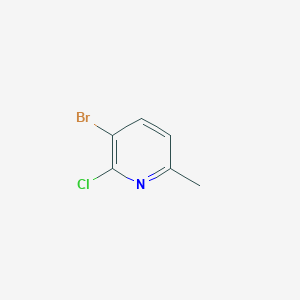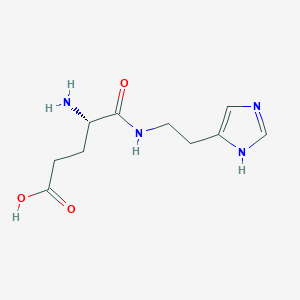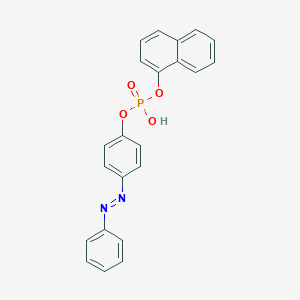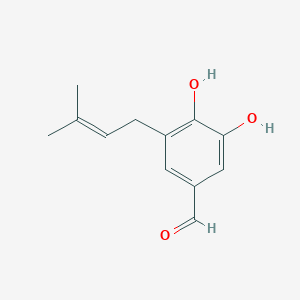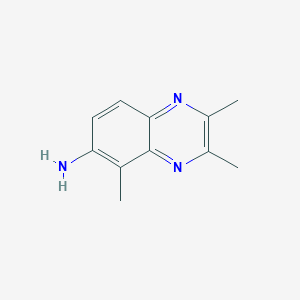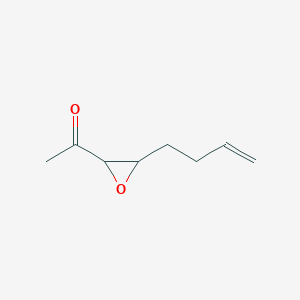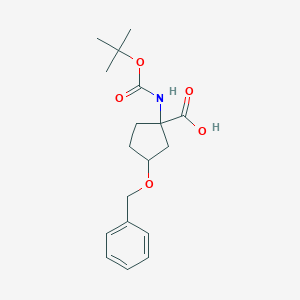
3-Benzyloxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid is a complex organic compound with the molecular formula C18H25NO5 and a molar mass of 335.39 g/mol . This compound is notable for its unique structure, which includes a benzyloxy group, a tert-butoxycarbonylamino group, and a cyclopentanecarboxylic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 3-Benzyloxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid typically involves multiple steps, including the protection of functional groups and the formation of key intermediates. One common synthetic route starts with the cyclopentane ring, which is functionalized to introduce the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is then introduced to protect the amine functionality. Finally, the benzyloxy group is added through a nucleophilic substitution reaction.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
3-Benzyloxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Benzyloxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: This compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the Boc-protected amine can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-Benzyloxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid include:
3-Benzyloxy-1-amino-cyclopentanecarboxylic acid: Lacks the Boc protection, making it more reactive.
3-Benzyloxy-1-tert-butoxycarbonylamino-cyclohexanecarboxylic acid: Has a cyclohexane ring instead of a cyclopentane ring, affecting its steric properties.
3-Methoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid: The methoxy group is less bulky than the benzyloxy group, influencing its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxycyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-18(15(20)21)10-9-14(11-18)23-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFOFJJESUHXBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(C1)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646968 |
Source


|
| Record name | 3-(Benzyloxy)-1-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191110-68-6 |
Source


|
| Record name | 3-(Benzyloxy)-1-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)
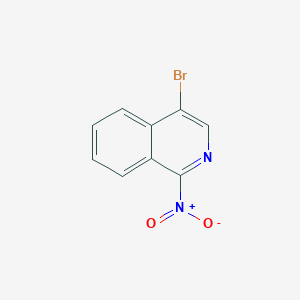
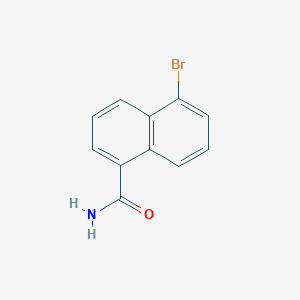
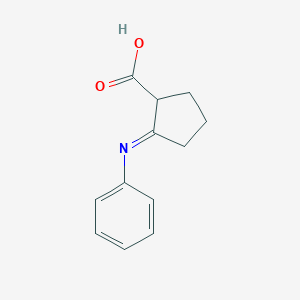
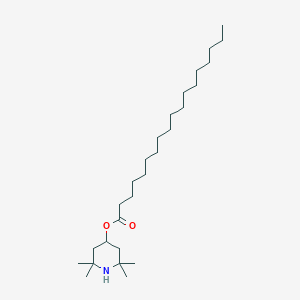
![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)
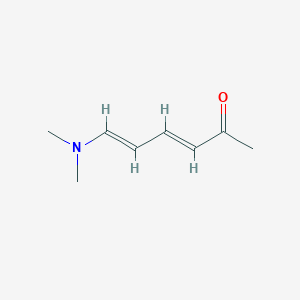
![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)
